1-(2,4,5-三氯苯基磺酰)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

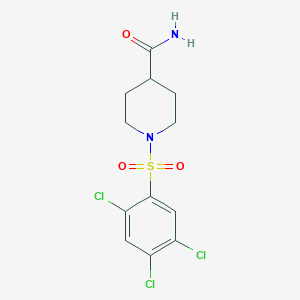

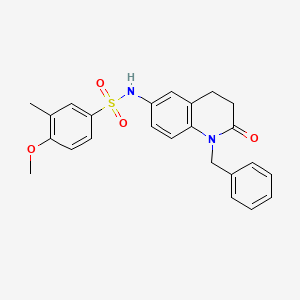

“1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H13Cl3N2O3S . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide”, involves intra- and intermolecular reactions . A specific synthesis process for piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions .Molecular Structure Analysis

Piperidine, a key component of this compound, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学研究应用

可溶性环氧化物水解酶抑制剂的发现

在对可溶性环氧化物水解酶抑制剂的搜索中,1-(1,3,5-三嗪-基)哌啶-4-甲酰胺衍生物被鉴定为有效且选择性的抑制剂。这些化合物针对药代动力学特性进行了优化,从而确定了一种对血清生物标记物具有强大影响的化合物,表明体内靶标参与度强。这项研究突出了哌啶-甲酰胺衍生物在针对各种疾病开发治疗剂中的潜力 (R. Thalji 等人,2013 年).

对映选择性催化

L-哌嗪-2-羧酸衍生的 N-甲酰胺被开发为用于三氯硅烷与 N-芳基亚胺进行氢化硅烷化的对映选择性高的路易斯碱催化剂。N4 上的芳基磺酰基对于实现高对映选择性至关重要。这项工作证明了特定结构特征在催化活性中的重要性,表明了在不对称合成和催化中的潜在应用 (周宇王等人,2006 年).

生物活性 O-取代衍生物的合成

合成了一系列 1-[(3,5-二氯-2-羟基苯基)磺酰基]哌啶的 2-O-取代衍生物,并评估了它们对脂氧合酶和胆碱酯酶等酶的生物活性。这项研究强调了化学修饰的哌啶衍生物在药物化学和药物发现中的潜力 (H. Khalid 等人,2013 年).

作为抗 HIV-1 活性的哌啶-4-甲酰胺 CCR5 拮抗剂

哌啶-4-甲酰胺衍生物作为 CCR5 拮抗剂的开发展示了高度有效的抗 HIV-1 活性。该化合物显示出对使用 CCR5 的 HIV-1 临床分离株的强烈抑制作用,表明哌啶-甲酰胺衍生物在开发抗病毒疗法中的相关性 (S. Imamura 等人,2006 年).

N-取代衍生物的抗菌研究

合成了 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物,并评估了它们的抗菌活性。这项研究突出了结构修饰的哌啶衍生物的抗菌潜力,为寻找新的抗菌剂做出了贡献 (H. Khalid 等人,2016 年).

作用机制

Target of Action

The primary target of the compound 1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide interacts with its target, the CCR5 receptor, by binding to it. This binding inhibits the receptor’s function, thereby preventing HIV-1 from entering the cell .

Biochemical Pathways

The interaction of 1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide with the CCR5 receptor affects the HIV-1 entry pathway. By inhibiting the CCR5 receptor, the compound prevents the virus from entering the cell, thus disrupting the viral replication cycle .

Pharmacokinetics

The compound’s effectiveness against hiv-1 suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The molecular and cellular effects of 1-(2,4,5-Trichlorobenzenesulfonyl)piperidine-4-carboxamide’s action result in the inhibition of HIV-1 entry into the cell. This inhibition disrupts the viral replication cycle, thereby potentially reducing the viral load in the body .

未来方向

Piperidine derivatives have shown significant potential in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, advances in the piperidine field are expected to provide better compounds capable of dealing with resistant strains .

属性

IUPAC Name |

1-(2,4,5-trichlorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3N2O3S/c13-8-5-10(15)11(6-9(8)14)21(19,20)17-3-1-7(2-4-17)12(16)18/h5-7H,1-4H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIMATKYJVYXJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((3-(benzo[d]thiazol-2-yl)thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2691299.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)

![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)